molecular formula C5H6IN3O B3204410 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide CAS No. 103589-72-6

4-Iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3204410
CAS No.: 103589-72-6
M. Wt: 251.03 g/mol
InChI Key: MEJIWRKALSQUTO-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-3-carboxamide (CAS 103589-72-6) is a high-purity chemical intermediate designed for research and development applications. This iodinated pyrazole derivative is characterized by its molecular formula C₅H₆IN₃O and a molecular weight of 251.03 g/mol . Its primary research value lies in its role as a versatile synthetic building block. The iodine atom at the 4-position of the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for creating carbon-carbon bonds to form more complex, functionalized molecules . This allows researchers to efficiently construct diverse compound libraries for screening in various discovery programs. While specific mechanistic and pharmacological data for this exact carboxamide derivative may be limited, the 4-iodopyrazole scaffold is recognized as a key intermediate in medicinal and agrochemical chemistry . The carboxamide group and the methyl substitution on the ring nitrogen add specific polarity and metabolic stability, making it a valuable template for generating novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can source this compound with a purity of ≥98% . For a complete list of available pack sizes and pricing, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJIWRKALSQUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxamide and Key Intermediates

Synthesis of the 1-Methyl-1H-pyrazole Core and its Precursors

The formation of the 1-methyl-1H-pyrazole scaffold is a foundational step in the synthesis of the title compound. This section explores both traditional and modern strategies for its creation.

The synthesis of N-methyl pyrazoles has been approached through various established chemical reactions. A common method involves the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.com Another well-known route is the reaction of pyrazole (B372694) with dimethyl carbonate, which serves as a methylating agent. chemicalbook.com In one documented procedure, heating pyrazole with dimethyl carbonate at 140°C while distilling off the methanol (B129727) produced resulted in a 70% yield of N-methylpyrazole. chemicalbook.com Conversely, when the methanol was not removed, the yield dropped significantly to 14%, highlighting the importance of reaction conditions. chemicalbook.com More complex, functionalized 1-methyl-pyrazoles, such as those bearing a trifluoromethyl group, can be synthesized from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. enamine.net

A significant challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the N-alkylation, as the two adjacent nitrogen atoms often exhibit similar reactivity, leading to mixtures of N1 and N2 isomers. thieme-connect.comacs.org Traditional methylation methods, such as using methyl halides, often result in poor selectivity. thieme-connect.com To address this, modern strategies have been developed to achieve highly regioselective N-methylation.

One highly effective approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.lifenih.govacs.org These commercially available, bench-stable reagents significantly enhance the selectivity of N1-alkylation over traditional methods. acs.orgacs.org The process involves an initial N-alkylation with the α-halomethylsilane, followed by protodesilylation using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgresearcher.life This method has demonstrated the ability to achieve N1/N2 regioisomeric ratios ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates, with good yields. acs.orgresearcher.lifenih.gov For instance, the use of (chloromethyl)triisopropoxysilane has been shown to dramatically improve N1-methylation selectivity. thieme-connect.com

Another strategy for controlling regioselectivity involves the use of trichloromethyl enones as starting materials. acs.org The selectivity of the cyclocondensation reaction to form the pyrazole ring is dependent on the nature of the hydrazine (B178648) used. acs.org When arylhydrazine hydrochlorides are used, the reaction selectively yields the 1,3-regioisomer, whereas the use of the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org The ability to control the position of the N-methylation is crucial as it dictates the positions available for subsequent functionalization, such as the critical C4-iodination step.

Table 1: Comparison of N-Methylation Strategies for Pyrazoles

Method Methylating Reagent Selectivity (N1:N2) Key Features
Traditional Alkylation Methyl Halides ~3:1 thieme-connect.com Often produces isomeric mixtures. thieme-connect.com
Masked Methylating Reagents α-Halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) thieme-connect.comacs.org 92:8 to >99:1 acs.orgresearcher.lifenih.gov High N1-selectivity; uses commercially available, stable reagents. acs.orgacs.org
Cyclocondensation Control Trichloromethyl enones with varied hydrazines acs.org Regiocontrolled to either 1,3- or 1,5-isomers acs.org Selectivity depends on the form of the hydrazine reactant (hydrochloride vs. free base). acs.org

Iodination Strategies for the Pyrazole Ring at the C4 Position

With the 1-methyl-1H-pyrazole core established, the next critical transformation is the introduction of an iodine atom at the C4 position. This is typically achieved through electrophilic iodination.

Electrophilic iodination is the most common method for functionalizing the pyrazole ring at the C4 position. This approach involves the reaction of the pyrazole with an electrophilic iodine source.

A widely used method for the C4-iodination of pyrazoles employs molecular iodine (I₂) in the presence of an oxidizing agent. google.com The oxidant regenerates the electrophilic iodine species, driving the reaction to completion and improving the utilization of the iodine reagent. google.com

Commonly used oxidants include:

Iodic Acid (HIO₃): The I₂–HIO₃ system has been shown to be an efficient and environmentally friendly method for the iodination of a wide range of pyrazoles. mdpi.comnih.gov

Hydrogen Peroxide (H₂O₂): The use of hydrogen peroxide as the oxidant in water provides a green and practical procedure for the 4-iodination of pyrazoles. researchgate.net

Nitric Acid: While less common for simple iodination, nitric acid has been used in the synthesis of high-energy materials where an iodo group is subsequently replaced by a nitro group. researchgate.netrsc.orgbit.edu.cn

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): The CAN-induced reaction with elemental iodine is effective for the C4-iodination of 1-aryl-3-CF₃-pyrazoles. nih.gov

Other iodinating reagents such as N-iodosuccinimide (NIS) in acidic media (e.g., sulfuric acid, acetic acid) have also proven effective for the iodination of pyrazoles. mdpi.comnih.gov For the synthesis of polyiodo pyrazoles, a powerful method is the use of trifluoroperacetic acid-mediated electrophilic iodination. researchgate.netrsc.orgbit.edu.cn

Table 2: Electrophilic Iodination Systems for Pyrazoles

Iodinating System Substrate Example Yield Reference
I₂ / NaI / K₂CO₃ in aq. EtOH Pyrazoles with donor substituents 75-90% mdpi.comnih.gov
I₂ / HIO₃ in AcOH-CCl₄ Various pyrazoles Efficient mdpi.comnih.gov
N-Iodosuccinimide (NIS) / Acid 1-Aryl-3-CF₃-pyrazoles 71% (for a sulfonamide-functionalized pyrazole) nih.gov
I₂ / Ceric Ammonium Nitrate (CAN) in MeCN 1-Aryl-3-CF₃-pyrazoles Good yields nih.gov
I₂ / H₂O₂ in Water Pyrazoles Not specified researchgate.net

The efficiency of the iodination reaction can often be improved by employing heterophase reaction conditions. These systems can facilitate product separation and, in some cases, enhance reaction rates. One example involves the use of the I₂–HIO₃ system in a biphasic solvent mixture of acetic acid and carbon tetrachloride (AcOH–CCl₄), which has been reported to be an efficient method for the iodination of various pyrazoles. mdpi.com Another instance of a heterophase system is the electrochemical iodination of pyrazoles in a water-chloroform (H₂O–CHCl₃) mixture. nih.gov The optimization of such systems involves adjusting solvent ratios, phase transfer catalysts, and agitation to maximize the interfacial area and reaction rate.

Electrophilic Iodination Approaches

Mechanistic Pathways of C4-Iodination on 1-Methylpyrazoles

The iodination of 1-methylpyrazole (B151067) at the C4 position predominantly follows an electrophilic substitution mechanism. Research into the kinetics and mechanism of this reaction in aqueous solutions has revealed that molecular iodine (I₂) is the primary iodinating species. vt.edu The pathway is understood to involve the attack of the electrophile on the electron-rich pyrazole ring.

A proposed mechanism suggests that the rate-determining step is the removal of a proton from the cationic intermediate (a σ-complex) by a general base, such as a buffer present in the solution. vt.edu This is consistent with mechanisms observed for the iodination of other aromatic systems like aniline (B41778) and pyrazole itself. While other potential iodinating agents in the solution could include hypoiodous acid (HOI) or the iodinium ion (I⁺), the observed reaction kinetics, particularly the dependence on buffer concentration and independence from hydrogen ion concentration, point towards direct reaction with molecular iodine as the main pathway. vt.edu This electrophilic attack is directed to the C4 position, which is the most nucleophilic carbon in the 1-methylpyrazole ring.

Alternative Iodination Methodologies (e.g., N-Iodosuccinimide, Iodine-Mediated Cyclizations)

Beyond the use of molecular iodine, several alternative methodologies have been developed for the iodination of pyrazoles, offering milder conditions and different reactivity profiles.

N -Iodosuccinimide (NIS): NIS is a versatile and widely used electrophilic iodinating agent for a variety of organic compounds, including heterocyclic systems. calibrechem.comcommonorganicchemistry.comorganic-chemistry.orgwikipedia.org It serves as a source of an electrophilic iodine atom and is often preferred due to its ease of handling as a solid and its milder reactivity compared to I₂. The activation of NIS, and thus its electrophilicity, can be enhanced by using it in conjunction with an acid catalyst, such as trifluoroacetic acid, which allows for the efficient and regioselective iodination of aromatic and heterocyclic rings under mild conditions. organic-chemistry.org For pyrazole derivatives, NIS is a known and effective reagent for introducing iodine onto the ring. nih.gov

Iodine-Mediated Cyclizations: Another strategy involves the use of iodine to mediate the cyclization and simultaneous iodination of acyclic precursors to form the pyrazole ring. For example, α,β-alkyne hydrazones can undergo an electrophilic cyclization process when treated with molecular iodine and a base like sodium bicarbonate to produce 4-iodopyrazoles in high yields. researchgate.net This method builds the iodinated pyrazole core in a single transformative step from a linear starting material. Similarly, iodine can catalyze cascade reactions, such as the reaction between enaminones, hydrazines, and a C1 source, to construct substituted pyrazoles. organic-chemistry.org

Control of Regioselectivity and Stereochemistry in Iodination

Controlling the position of iodination on the pyrazole ring is crucial for the synthesis of specific isomers like 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide. The regioselectivity of the reaction is highly dependent on the reagents and reaction conditions employed.

Research has demonstrated that the choice of iodination conditions can selectively direct the iodine atom to either the C4 or C5 position of the pyrazole ring. nih.gov

C4-Iodination: The use of elemental iodine (I₂) in the presence of an oxidant such as ceric ammonium nitrate (CAN) promotes electrophilic substitution at the most electron-rich position, C4, leading to the formation of 4-iodopyrazoles in a highly regioselective manner. nih.gov

C5-Iodination: In contrast, a directed ortho-metalation strategy provides exclusive access to 5-iodopyrazoles. This involves treating the pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures. This deprotonates the C5 position, creating a pyrazolide anion which then acts as a nucleophile, attacking elemental iodine to yield the 5-iodo derivative exclusively. nih.gov

This divergent reactivity underscores the importance of reagent choice in controlling the reaction's outcome. The principles of reagent control have also been observed in the iodination of other aromatic systems, where changing from an electrophilic reagent like NIS with an acid to a different system can alter or even reverse the regiochemical preference. uky.edu

Formation of the Carboxamide Functionality at the C3 Position

The final key structural feature of the target molecule is the carboxamide group at the C3 position. This functionality is typically introduced by converting a pyrazole-3-carboxylic acid or its derivative into an amide.

Conversion of Pyrazole Carboxylic Acid Derivatives to Carboxamides

The synthesis of pyrazole-3-carboxamides is a common transformation in medicinal chemistry. jst.go.jpnih.gov A standard and efficient method involves a two-step process starting from the corresponding pyrazole-3-carboxylic acid. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This pyrazole-3-carbonyl chloride is then reacted with a suitable amine to form the desired carboxamide.

Aminolysis Reactions with Amine Reagents

Aminolysis is the reaction of an activated carboxylic acid derivative, such as a pyrazole-3-carbonyl chloride, with an amine. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. youtube.com

The reaction releases hydrogen chloride (HCl) as a byproduct. To neutralize this acid, which would otherwise protonate and deactivate the reacting amine, two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base. youtube.com Alternatively, one equivalent of the primary amine can be used along with a non-nucleophilic tertiary amine base, such as triethylamine (B128534) or pyridine, to scavenge the HCl. youtube.com

Coupling Reagent-Mediated Amide Bond Formation

An alternative and widely used method for forming the amide bond is to directly couple a pyrazole-3-carboxylic acid with an amine using a coupling reagent. This approach avoids the need to first synthesize the acyl chloride. Carbodiimide-based reagents are frequently employed for this purpose.

Common coupling systems include:

EDCI/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide (B86325) that activates the carboxylic acid. It is almost always used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). HOBt suppresses side reactions and reduces the risk of racemization if chiral centers are present. jst.go.jp

HBTU/TBTU: Other powerful coupling reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and its tetrafluoroborate (B81430) analogue (TBTU). These reagents are known for their high efficiency and rapid reaction times. peptide.com

These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine to form the carboxamide bond under mild conditions.

One-Pot Synthetic Sequences for Pyrazole Carboxamide Construction

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like pyrazole carboxamides. These approaches align with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. nih.govacs.org Multicomponent reactions (MCRs), a prominent class of one-pot processes, are particularly effective for assembling the pyrazole core. beilstein-journals.orgmdpi.com

A common MCR strategy for building pyrazole systems involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative. beilstein-journals.orgmdpi.com To form a pyrazole carboxamide, the starting materials can be strategically chosen to contain the necessary amide functionality or a precursor group. For instance, a one-pot reaction could involve an α-ketoamide, a secondary β-enamine diketone, and an arylhydrazine, leading to the formation of N-arylpyrazole carboxamides. nih.gov

Another versatile one-pot approach is the three-component reaction of a 1,3-dicarbonyl compound, an isothiocyanate, and hydrazine, which can be mediated by an iodine catalyst to yield multi-substituted aminopyrazole derivatives. tandfonline.com While not a direct synthesis of the title carboxamide, this illustrates the power of one-pot methods to create highly functionalized pyrazoles that can be further modified. Similarly, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot, three-component reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates, demonstrating a pathway to amide-like structures. biointerfaceresearch.com

The table below summarizes various one-pot approaches for pyrazole synthesis, highlighting the diversity of reactants and conditions that can be adapted for carboxamide construction.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Four-Component Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydrateNano SiO2 / Aqueous mediumPyranopyrazole nih.gov
Three-Component Ketone Enolate, Carboxylic Acid Chloride, HydrazineIn-situ generation of 1,3-dicarbonylPyrazole beilstein-journals.org
Three-Component Aryl Glyoxal, Aryl Thioamide, PyrazoloneHFIP / Room TemperatureThiazole-linked Pyrazole acs.org
Three-Component Terminal Alkynes, Aromatic Aldehydes, HydrazinesMolecular Iodine3,5-Disubstituted Pyrazole nih.gov
Three-Component Hydrazine, Arylidene Malononitrile, IsothiocyanateHAp/ZnCl2 nano-flakes / 60-70°CPyrazole Carbothioamide biointerfaceresearch.com

Integrated Multi-Step Synthesis of this compound

The synthesis of the specifically substituted target compound, this compound, is not typically achieved in a single step but through a carefully planned multi-step sequence. This integrated approach allows for the precise installation of each functional group—the N-methyl, the C3-carboxamide, and the C4-iodo group—in a controlled manner. A plausible and robust synthetic route involves the initial construction of a pyrazole ring bearing a carboxylate precursor, followed by sequential N-methylation and iodination, and concluding with amidation.

A representative synthetic pathway could commence with a pyrazole-3-carboxylic acid ester. The key steps are:

N-methylation: The nitrogen at the N1 position of the pyrazole ring is methylated, typically using an agent like methyl iodide or dimethyl sulfate.

Iodination: A regioselective iodination at the C4 position of the pyrazole ring is performed. This is a crucial step for introducing the iodo group.

Amidation: The ester or carboxylic acid at the C3 position is converted into the final carboxamide group, for example, through reaction with ammonia (B1221849) or an amine.

An alternative strategy involves starting with 1-methylpyrazole, performing a regioselective iodination at the 4-position, and then introducing the carboxamide group at the 3-position. google.com The synthesis of key intermediates like 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid and 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde are critical milestones in this process. sigmaaldrich.comuni.lu

Step-by-Step Reaction Optimization and Yield Enhancement

Each step in the multi-step synthesis requires careful optimization to maximize yield and purity.

N-Methylation: The choice of methylating agent, base, and solvent is critical to ensure selective methylation at the desired N1 position and to avoid side reactions.

Iodination: This is arguably the most challenging step. The reactivity of the pyrazole ring is influenced by its substituents. Optimization involves selecting the appropriate iodinating agent and reaction conditions.

Reagent Selection: While molecular iodine (I₂) can be used, the reaction is often reversible. google.com To drive the reaction to completion, an oxidizing agent (such as hydrogen peroxide or nitric acid) is often added to remove the hydrogen iodide byproduct, thereby improving the yield. google.com Systems like I₂/HIO₃ have proven efficient for the iodination of various pyrazoles. mdpi.com N-Iodosuccinimide (NIS) in an acidic medium is another effective reagent. mdpi.com

Solvent and Temperature: The choice of solvent (e.g., ethanol (B145695), acetic acid, water) and reaction temperature can significantly impact the reaction rate and selectivity. mdpi.comnih.gov For example, using an I₂–NaI–K₂CO₃ system in aqueous ethanol at room temperature has yielded good results for pyrazoles with donor substituents. mdpi.com

The following table presents a comparison of different iodination methods for pyrazole systems, illustrating the impact of reaction conditions on yield.

Pyrazole SubstrateIodinating SystemSolventTemperature (°C)Yield (%)Reference
PyrazoleI₂--35-86% mdpi.com
PyrazoleHOI (from KIO₃/KI/H₂SO₄)--74-93% mdpi.com
Substituted PyrazolesI₂ / H₂O₂WaterRoom TempGood to Excellent researchgate.net
CatalpolI₂ / PPh₃ / ImidazoleTHF/DMF070% nih.gov
1-MethylpyrazoleI₂ / Oxidant-40-80High Yield google.com

Amidation: The conversion of the carboxylic acid or ester to the carboxamide is a standard transformation. Optimization involves selecting the appropriate coupling agents (for a carboxylic acid) or reaction conditions (e.g., temperature and pressure for reaction of an ester with ammonia) to ensure high conversion and minimize hydrolysis of the ester back to the carboxylic acid.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically sustainable processes. researchgate.net

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting materials into the final product. nih.govacs.org

Safer Solvents and Reagents: A key green advancement is the replacement of hazardous organic solvents with water. acs.orgresearchgate.net For the crucial iodination step, a highly effective green protocol utilizes hydrogen peroxide as the oxidant with iodine in water, avoiding harsh reagents and organic solvents entirely. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.netnih.gov These techniques have been successfully applied to the synthesis of various pyrazole derivatives. nih.govmdpi.com

Catalysis: Employing recyclable, non-toxic catalysts, such as certain nano-catalysts or bio-organic catalysts, can improve the environmental profile of a synthesis. nih.govresearchgate.net For example, nano-ZnO has been used as an efficient and reusable catalyst for pyrazole synthesis. nih.gov

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to industrial production requires the development of a scalable and robust protocol. This involves addressing challenges related to reaction control, safety, cost of goods, and purification.

Process Safety and Control: For the iodination step, which can be exothermic, careful control of reagent addition rates and temperature is crucial on a large scale. A patented industrial method for synthesizing 1-methyl-4-iodopyrazole involves heating 1-methylpyrazole and iodine, followed by the controlled dropwise addition of an oxidant solution over several hours. google.com

Reagent Selection for Scale: Economical and readily available starting materials are preferred. The use of technical-grade reagents, where possible, can significantly reduce costs. researchgate.net

Purification: On a large scale, purification methods like chromatography are often impractical. The ideal process yields a product that can be isolated in high purity through crystallization. Optimizing reaction conditions to minimize byproduct formation is therefore critical.

Robustness: A scalable process must be robust, meaning it consistently delivers the product in high yield and purity despite minor variations in reaction conditions. A reported three-step synthesis of a key Crizotinib intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, was successfully scaled to multi-kilogram quantities after each step, including the iodination, was optimized for large-scale production. researchgate.net A gram-scale synthesis of multi-substituted aminopyrazoles has also been demonstrated, indicating good potential for scale-up. tandfonline.com

Computational Chemistry and Theoretical Investigations of 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework for examining electronic structure and predicting chemical behavior.

Geometry Optimization and Electronic Structure Analysis

A thorough review of scientific literature and chemical databases did not yield specific studies on the geometry optimization or detailed electronic structure analysis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide. Such an analysis would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

There is no available data in the reviewed literature concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound. This type of analysis is crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy representing its electron-accepting ability. The energy gap between these orbitals is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis

Specific Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the available scientific literature. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and potential sites for chemical reactions.

NMR Chemical Shift and Vibrational Frequency Predictions for Experimental Validation

No published computational studies were found that predict the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound. These theoretical predictions are valuable tools for validating and interpreting experimental spectroscopic data. While experimental NMR data may exist for related compounds, specific computational predictions for the title compound are not available. arkat-usa.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a dynamic perspective on molecular behavior, complementing the static picture from quantum chemical calculations.

Conformational Analysis and Energy Landscapes of the Compound

A detailed conformational analysis and the corresponding energy landscapes for this compound are not present in the reviewed scientific literature. Such a study would explore the different spatial arrangements of the atoms in the molecule, particularly rotation around single bonds, to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes. For pyrazole (B372694) derivatives, MD simulations provide insights into their conformational stability, solvent interactions, and binding dynamics with biological targets. nih.gov While specific MD simulation studies on this compound are not extensively documented in the literature, the methodology has been applied to structurally similar pyrazole-carboxamides to evaluate their stability in complex with proteins. nih.gov

A typical MD simulation protocol for a pyrazole derivative involves:

System Setup: The molecule is placed in a simulation box filled with a chosen solvent, usually water, to mimic physiological conditions. Ions are added to neutralize the system.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to ambient conditions. This is done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.

Analysis of the MD trajectory for compounds like pyrazole-carboxamides often focuses on the Root Mean Square Deviation (RMSD) to assess the structural stability of the molecule or its complex with a receptor over time. nih.gov For instance, in studies of pyrazole-carboxamides as enzyme inhibitors, a stable RMSD value during the simulation suggests that the compound remains securely in the binding pocket, indicating a stable complex. nih.govnih.gov Such simulations are crucial for validating molecular docking results and understanding the dynamic nature of the interactions that stabilize the ligand-receptor complex. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The supramolecular assembly and interaction profile of this compound are dictated by a combination of non-covalent interactions. The key functionalities—the pyrazole ring, the iodo substituent, and the carboxamide group—enable hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds, which are often observed in the crystal structures of related pyrazole carboxamide derivatives. nih.gov These interactions can lead to the formation of dimers or extended chains, significantly influencing the crystal packing and physical properties of the compound. The pyrazole ring itself contains a pyridine-like nitrogen (N2) which can also act as a hydrogen bond acceptor.

Halogen Bonding: The iodine atom at the C4 position of the pyrazole ring is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). nih.govrsc.org Studies on 4-iodopyrazole (B32481) have confirmed its capacity to form halogen bonds that are comparable in strength to those of other common halogen bond donors. semanticscholar.org In the context of this compound, the iodine atom can form halogen bonds with the carbonyl oxygen or the pyrazole nitrogen of a neighboring molecule, or with a biological target in a receptor-ligand complex. researchgate.net The strength of this interaction increases with the polarizability of the halogen, making iodine a particularly strong halogen bond donor compared to bromine or chlorine. semanticscholar.org

These non-covalent interactions are fundamental to the compound's behavior in both the solid state (crystal engineering) and in biological systems (molecular recognition).

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This method allows for the quantitative characterization of interactions like hydrogen and halogen bonds within this compound.

The core of AIM analysis is the identification of bond critical points (BCPs)—locations where the gradient of the electron density is zero. The properties at these BCPs reveal the nature of the interaction. uni-rostock.de

AIM ParameterDescriptionInterpretation for Non-Covalent Interactions
Electron Density (ρb) The magnitude of the electron density at the bond critical point.A higher value generally indicates a stronger interaction. For hydrogen and halogen bonds, typical values are in the range of 0.002 to 0.04 atomic units (a.u.).
Laplacian of Electron Density (∇²ρb) The second derivative of the electron density. It indicates whether the electron density is locally concentrated (∇²ρb < 0) or depleted (∇²ρb > 0).For closed-shell interactions like hydrogen bonds and halogen bonds, ∇²ρb is positive, signifying a depletion of charge at the BCP, which is characteristic of non-covalent character. researchgate.net
Total Energy Density (Hb) The sum of the kinetic energy density (Gb) and potential energy density (Vb) at the BCP.The sign of Hb can help distinguish between purely closed-shell interactions (Hb > 0) and those with some covalent character (Hb < 0).

Interactive Data Table: Key AIM Parameters for Characterizing Non-Covalent Bonds

AIM analysis has been successfully applied to characterize halogen bonds in various systems. nih.govresearchgate.net For a C–I···N halogen bond, as could be formed by this compound, AIM would identify a BCP between the iodine and nitrogen atoms. The values of ρb and ∇²ρb at this point would confirm the existence of the bond and provide a measure of its strength, which can be correlated with interaction energies calculated by other methods. nih.govresearchgate.net Similarly, AIM can precisely define and characterize the hydrogen bonds formed by the carboxamide group, providing a deeper understanding of the forces governing the molecular structure. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com For pyrazole carboxamide derivatives, these theoretical frameworks are extensively used to guide the design of new, more potent analogs for various therapeutic targets, such as protein kinases and enzymes. tandfonline.comnih.govresearchgate.net

SAR is a qualitative approach that identifies key structural features, or "pharmacophores," responsible for activity. For example, in a series of pyrazole carboxamide inhibitors, SAR studies might reveal that:

A specific substituent on the pyrazole ring is essential for binding.

The carboxamide linker's orientation is critical for interacting with key residues in a target protein.

Replacing the iodine atom with other halogens or functional groups drastically alters activity.

QSAR takes a quantitative approach by building mathematical models that relate the biological activity (e.g., pIC₅₀) to calculated molecular properties known as "descriptors." acs.org A general QSAR equation can be expressed as:

Activity (pIC₅₀) = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov Numerous QSAR studies on pyrazole derivatives have been reported, demonstrating the utility of this approach in drug discovery. acs.orgrsc.org

Pharmacophore modeling identifies the spatial arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov This model serves as a 3D query for screening large compound libraries to find new potential hits. There are two main approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It is developed by superimposing a set of active molecules and extracting their common chemical features. nih.govfrontiersin.org For a series of active pyrazole carboxamide analogs, a ligand-based model might consist of features like a hydrogen bond acceptor (e.g., the carbonyl oxygen), a hydrogen bond donor (e.g., the amide N-H), a hydrophobic/aromatic feature (the pyrazole ring), and a halogen bond donor (the iodine atom). nih.gov

Structure-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein, typically complexed with a ligand, is available. The model is generated by analyzing the key interaction points between the ligand and the active site residues. acs.org For a pyrazole carboxamide inhibitor bound to a kinase, the pharmacophore features would map directly onto the specific interactions observed in the binding pocket, such as hydrogen bonds with the hinge region, hydrophobic interactions, and any specific interactions involving the iodo-substituent. acs.org

These models are crucial tools for virtual screening and scaffold hopping, enabling the discovery of structurally novel compounds with the desired biological activity. hilarispublisher.comscitechjournals.com

A primary goal of developing QSAR and pharmacophore models is to use them predictively for the rational design of new analogs. nih.gov Once a statistically robust QSAR model is established for a series of pyrazole carboxamides, it can be used to:

Predict Activity: The model can calculate the expected biological activity for a virtual library of new designs before they are synthesized.

Guide Structural Modifications: The model identifies which molecular descriptors (and thus which structural features) are most influential on activity. For instance, if a QSAR model for pyrazole carboxamides indicates that a descriptor related to hydrophobicity at a certain position is positively correlated with activity, it suggests that adding bulky, nonpolar groups at that position could enhance potency. tandfonline.comresearchgate.net

Similarly, a pharmacophore model serves as a template for design. New molecules can be designed to fit the pharmacophore map, ensuring they possess the necessary features for biological recognition. nih.gov This predictive capability significantly streamlines the drug discovery process, reducing the time and resources spent on synthesizing and testing less promising compounds. For example, based on a derived QSAR model, researchers have successfully designed novel pyrazole derivatives with enhanced anticancer activity. nih.gov

The success of a QSAR model depends on the selection of appropriate molecular descriptors that can effectively capture the structural variations related to biological activity. tandfonline.com For pyrazole carboxamides, a wide range of descriptors are typically calculated and considered for inclusion in the model. nih.govacs.org

Descriptor ClassExamplesDescriptionRelevance to Pyrazole Carboxamides
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energiesDescribe the electron distribution and reactivity of the molecule.Can model electrostatic interactions with the target and the molecule's chemical stability.
Steric/Topological Molecular Weight, Molar Refractivity (MR), Shape Indices (e.g., Kappa indices)Characterize the size, shape, and branching of the molecule.Important for how well the molecule fits into a binding pocket. The size of substituents on the pyrazole ring can be critical.
Hydrophobic LogP (Partition Coefficient)Measures the lipophilicity of the molecule.Crucial for membrane permeability and hydrophobic interactions within the binding site.
Quantum Chemical E-state indices, SssCH₂ countAtom-type and group-contribution descriptors that combine electronic and topological information.Have been shown to be very influential in QSAR models of pyrazole derivatives, correlating with specific substitutions. tandfonline.com
3D Descriptors Surface Area, Volume, 3D-MoRSE descriptorsDescribe the 3D properties of the molecule.Used in more advanced 3D-QSAR models (like CoMFA and CoMSIA) to map favorable and unfavorable interaction fields around the molecule. rsc.org

Interactive Data Table: Common Theoretical Descriptors Used in QSAR Studies of Pyrazole Derivatives

In QSAR studies on pyrazole-4-carboxamide derivatives, descriptors such as E-state indices (e.g., SssOE-index, indicating methoxy (B1213986) groups) and atom counts (e.g., chlorine counts) have been found to significantly influence activity, providing direct guidance for structural modification. tandfonline.com

Derivatization Strategies and Analog Synthesis Based on the 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxamide Core

Utilization of the C4-Iodo Group as a Versatile Handle for Cross-Coupling Reactions

The iodine atom at the C4 position of the pyrazole (B372694) ring is a particularly powerful synthetic handle. The carbon-iodine bond is relatively weak and susceptible to oxidative addition with transition metal catalysts, making it an ideal leaving group for a wide array of cross-coupling reactions. This allows for the introduction of diverse carbon- and heteroatom-based substituents at this position with high regioselectivity.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds. The 4-iodo-1-methyl-1H-pyrazole core is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyrazole with a boronic acid or boronate ester to form a C-C bond. Research on related 4-halopyrazole systems demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various arylboronic acids proceeds efficiently using a palladium catalyst like XPhos Pd G2, yielding the corresponding 4-aryl pyrazoles. rsc.org Similarly, unprotected N-H azole halides, including pyrazoles, have been successfully coupled with boronic acids using palladium precatalysts with specialized phosphine (B1218219) ligands like SPhos and XPhos under basic conditions. nih.gov For the 4-iodo-1-methyl-1H-pyrazole-3-carboxamide core, a typical Suzuki reaction would involve a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base to facilitate the catalytic cycle. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction enables the direct coupling of the C4-iodo group with a terminal alkyne, installing an alkynyl moiety. This reaction is well-documented for iodo-heterocycles, including pyrazoles and structurally similar isoxazoles. nih.govlibretexts.orgnih.gov Studies on 3,5-disubstituted-4-iodoisoxazoles, which share a similar electronic and steric environment, show that they react efficiently with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(acac)₂, Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (typically CuI), and an amine base like Et₂NH in a solvent such as DMF. nih.gov The successful coupling of 4'-iodoacetophenone (B82248) with various alkynes further highlights the robustness of this method for aryl iodides. researchgate.net These conditions are directly applicable to the this compound scaffold for the synthesis of 4-alkynyl derivatives.

The Negishi coupling, which utilizes an organozinc reagent, represents another viable but less commonly cited strategy for this specific scaffold. The general reactivity of aryl iodides in these palladium-catalyzed reactions suggests that all three named couplings are suitable for derivatizing the C4 position.

Coupling ReactionCoupling PartnerTypical Catalytic SystemBaseSolvent
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., XPhos, SPhos)K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ or Pd(OAc)₂ + CuI (co-catalyst)Et₃N, DiisopropylamineDMF, THF
NegishiOrganozinc ReagentPd(PPh₃)₄ or Pd(dppf)Cl₂Not requiredTHF, DMF

A key aspect of derivatization is the ability to functionalize one position selectively while leaving another reactive site intact. The this compound core is an excellent example where C-H activation can be directed to other positions on the ring, most notably the C5 position.

Studies have shown that palladium-catalyzed direct arylation can be achieved at the C5 position of N-substituted 4-iodopyrazoles without cleavage of the C4-iodo bond. rsc.org Using a simple, phosphine-free catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with potassium acetate (KOAc) as the base in a solvent like N,N-dimethylacetamide (DMA), various aryl bromides can be coupled to the C5 position. rsc.org This chemoselective C-H activation process leaves the C4-iodo group available for subsequent cross-coupling reactions, allowing for a stepwise, highly controlled functionalization of the pyrazole ring at two different positions. This strategy provides a powerful route to poly-substituted pyrazole derivatives. General reviews on the transition-metal-catalyzed C-H functionalization of pyrazoles confirm that this is a robust and developing area of pyrazole chemistry. rsc.org

Modifications at the Carboxamide Nitrogen

The carboxamide functional group at the C3 position is another prime site for derivatization. Modification at the amide nitrogen allows for the introduction of a vast array of alkyl and aryl substituents, significantly altering the molecule's steric and electronic properties.

Direct N-alkylation or N-arylation of the primary carboxamide (–CONH₂) is possible but can be challenging. A more common and versatile approach involves the synthesis of N-substituted amides from the corresponding carboxylic acid precursor, 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid. This acid can be activated and then reacted with a wide range of primary and secondary amines to generate a library of N-substituted carboxamide derivatives.

The synthesis of N-substituted pyrazole carboxamides is a well-established method for generating analog libraries. nih.govmdpi.com The standard procedure involves a two-step process:

Activation of the Carboxylic Acid: The 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is converted into a more reactive species. This can be achieved by forming the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The activated acid derivative is then reacted with a desired primary or secondary amine (R¹R²NH) in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct, yielding the target N-substituted amide.

Alternatively, modern peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid without isolating an acid chloride intermediate. These reagents are highly efficient and tolerate a wide range of functional groups.

Coupling ReagentAbbreviationDescription
N,N'-DicyclohexylcarbodiimideDCCA classic carbodiimide (B86325) coupling agent.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble carbodiimide, often used with HOBt.
1,1'-CarbonyldiimidazoleCDIForms a highly reactive acylimidazolide intermediate. jst.go.jp
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPA phosphonium-based coupling reagent.

This modular approach allows for the introduction of diverse functionalities by simply varying the amine coupling partner, making it a cornerstone of analog synthesis for this compound class. researchgate.netnih.gov

Structural Elaboration of the 1-Methyl Group and Pyrazole Ring Carbons

Further diversification of the scaffold can be achieved by modifying the N1-methyl group and the C3-carboxamide functionality.

1-Methyl Group: Direct functionalization of the N1-methyl group via C-H activation is synthetically challenging. A more practical strategy for exploring the impact of this substituent involves the synthesis of analogs bearing different groups at the N1 position. This is typically accomplished by starting with the parent 4-iodo-1H-pyrazole-3-carboxamide (or its corresponding acid/ester) and performing N-alkylation or N-arylation on the pyrazole ring nitrogen before other modifications. Methods for the selective N-alkylation of pyrazoles are well-developed, often using an alkyl halide and a base, or specialized reagents to control regioselectivity. acs.orggoogle.com

Pyrazole Ring Carbons (C3-Carboxamide): The carboxamide group at C3 is not just a site for N-substitution but can also be transformed into other functional groups. For example, reacting the parent 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid or its ester with Grignard reagents can lead to the formation of tertiary alcohols. niscpr.res.in Other standard transformations of amides and carboxylic acids can also be applied, such as:

Reduction: The carboxamide can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: The primary carboxamide can be dehydrated to a nitrile (–C≡N) using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA).

These transformations significantly alter the electronic and hydrogen-bonding capabilities of the substituent at the C3 position, providing another avenue for creating structural diversity.

Strategies for Incorporating Diverse Substituents.nih.gov

Key strategies for introducing substituents include:

Cross-Coupling Reactions: The iodine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. arkat-usa.orgnih.gov This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space of the synthesized library.

Modification of the Carboxamide Group: The amide functional group (-CONH2) can be readily modified. Hydrolysis can convert it to a carboxylic acid, which can then be coupled with various amines to form new amide derivatives. This allows for the introduction of diverse substituents on the amide nitrogen. researchgate.net

N-Alkylation/Arylation: While the N1 position is already methylated in the parent compound, related pyrazole scaffolds can be functionalized at this position. Different alkyl or aryl groups can be introduced to modulate the electronic and steric properties of the molecule. mdpi.com

Functionalization of the Pyrazole Ring: Direct functionalization of the C5 position, although less straightforward than modifying the C4-iodo position, can be achieved through specific synthetic routes, offering another avenue for introducing diversity.

These derivatization approaches are summarized in the table below.

Position Functional Group Derivatization Strategy Potential Substituents
C4IodoSuzuki, Sonogashira, Heck, Stille CouplingAryl, Heteroaryl, Alkynyl, Vinyl
C3CarboxamideAmide coupling, Hydrolysis to Carboxylic AcidSubstituted amines, Alcohols (as esters)
N1MethylDemethylation followed by N-alkylation/arylationVarious alkyl and aryl groups

Design Principles for Scaffold Diversity and Library Generation.frontiersin.org

The creation of diverse chemical libraries from a common scaffold like this compound is a cornerstone of modern medicinal chemistry and materials science. nih.gov The goal is to systematically explore how different chemical modifications affect the molecule's biological activity or material properties. frontiersin.org

Key design principles include:

Scaffold Hopping and Bioisosterism: This involves replacing the central pyrazole-carboxamide core with other heterocyclic systems that are predicted to have similar spatial arrangements and electronic properties. researchgate.net For instance, the pyrazole moiety might be replaced with isosteric rings like thiazole, triazole, or imidazole. nih.gov This strategy aims to discover novel scaffolds with improved properties.

Combinatorial Chemistry: By combining a set of diverse building blocks at the different modification sites (C3, C4), a large library of compounds can be rapidly synthesized. For example, reacting 10 different boronic acids (at C4) with 10 different amines (at C3) can generate 100 distinct analogs.

Privileged Structures: The pyrazole ring is considered a "privileged scaffold" because it is a structural component in many biologically active compounds. nih.gov Library design often focuses on decorating this core with functional groups known to interact with specific biological targets.

Diversity-Oriented Synthesis (DOS): This approach aims to create a library of structurally complex and diverse molecules from a simple starting material. The strategies focus on generating skeletal diversity, where the core structure itself is modified in various ways, in addition to appending different substituents.

Regioselective Synthesis of Novel Pyrazole-Carboxamide Analogues.nih.govnih.govmdpi.combldpharm.com

Regioselectivity, the control of the position at which a chemical reaction occurs, is critical in the synthesis of substituted pyrazoles. Since unsymmetrical starting materials can potentially lead to multiple isomers, controlling the reaction conditions to favor the formation of a single, desired regioisomer is paramount. mdpi.com

The synthesis of the pyrazole ring itself is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.org The regioselectivity of this reaction can be influenced by several factors: mdpi.com

The nature of the substituents on the 1,3-dicarbonyl compound.

The choice of hydrazine (e.g., methylhydrazine vs. hydrazine hydrate).

The reaction solvent and temperature. For example, using dipolar aprotic solvents can yield different results compared to protic solvents like ethanol (B145695). nih.gov

Recent advances have focused on developing highly regioselective methods. For instance, one-pot procedures have been described for the synthesis of pyrazole-5-carboxylates from the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, yielding products with excellent regioselectivity. nih.gov Similarly, the reaction of unsymmetrical enaminodiketones with specific hydrazine hydrochlorides has been shown to produce single regioisomers in high yields without the need for complex purification. organic-chemistry.org

Reactants Conditions Outcome Reference
1,3-Diketones + ArylhydrazinesN,N-dimethylacetamide, Room TempHigh regioselectivity, yields 59-98% mdpi.com
Unsymmetrical Enaminodiketones + tert-Butylhydrazine HClEthanolSingle regioisomer, yields 73-94% organic-chemistry.org
Trifluoromethylated Ynones + HydrazinesAgOTf catalyst, Room TempHighly regioselective formation of 3-CF3-pyrazoles mdpi.com
β-ethyltho-β-indolyl-α, β-unsaturated ketones + Monosubstituted hydrazinesControlled ConditionsRegioselective synthesis of isomeric 3-(1-substituted pyrazol-3(5)-yl) indoles mdpi.comnih.gov

Targeted Synthesis of Isoelectronic and Isosteric Replacements

Isoelectronic and isosteric replacements are rational design strategies used to fine-tune the properties of a lead compound. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration, often leading to similar biological activity.

A prominent example of this strategy is the modification of rimonabant, a well-known pyrazole-3-carboxamide derivative. Researchers have successfully replaced the pyrazole C3-carboxamide moiety with a 5-alkyl oxadiazole ring, which acts as a bioisostere. rsc.orgpsu.eduresearchgate.net This modification resulted in a new class of compounds with retained or even improved biological profiles. rsc.orgpsu.edu Similarly, the pyrazole ring itself has been replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles to create novel analogs. nih.gov These studies demonstrate that the targeted replacement of key structural motifs is a viable and powerful strategy for analog design. ebi.ac.uk

Stereochemical Considerations in Analog Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on a molecule's properties. While the core this compound is planar and achiral, the introduction of chiral centers or stereoisomeric elements (like E/Z isomers) during derivatization requires careful consideration.

For example, when introducing substituents that create a new stereocenter, it is often necessary to either separate the resulting enantiomers or develop a stereoselective synthesis that produces only the desired stereoisomer. Furthermore, the synthesis of N-vinylated pyrazoles has shown that the stereochemical outcome (E vs. Z isomer) can be controlled by the choice of catalyst and reaction conditions. mdpi.comnih.gov For instance, reactions without a silver carbonate catalyst might yield the thermodynamically stable (E)-isomer, while its presence can guide the reaction to form the (Z)-isomer. mdpi.comnih.gov Such control over stereochemistry is crucial as different stereoisomers can have vastly different biological activities and physical properties.

Mechanistic Insights into Molecular Interactions of 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxamide

Exploration of Molecular Recognition Principles

Molecular recognition is the foundation of a ligand's biological activity, governing its ability to selectively bind to a target. For 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide, the key features driving these interactions are its hydrogen bonding capabilities and the interplay of hydrophobic and aromatic effects.

The this compound molecule possesses distinct hydrogen bond donor and acceptor sites, which are critical for its interaction with biological targets. nih.gov The carboxamide group is a primary site for hydrogen bonding; the amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. mdpi.com The pyrazole (B372694) ring itself contains a pyridine-type nitrogen atom that can also function as a hydrogen bond acceptor. nih.gov

In a biological context, these features allow the compound to form specific hydrogen bond networks within the binding pocket of an enzyme or receptor. For instance, the amide donor could interact with the backbone carbonyl oxygen of an amino acid residue, while the carbonyl acceptor could engage with the side-chain hydroxyl or amine groups of residues like serine, threonine, or lysine. The pyrazole nitrogen's role as an acceptor further enhances the potential for multiple points of hydrogen-bonded contact, contributing to both the affinity and specificity of the binding event. Studies on related pyrazole carboxamides have shown that such hydrogen bonds are crucial for their inhibitory activity against various enzymes. mdpi.com

The methyl group at the N1 position of the pyrazole ring contributes to the molecule's hydrophobic character. This hydrophobicity can drive the compound to seek out and bind to nonpolar pockets within a biomolecular target, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. The iodine atom at the 4-position, being large and polarizable, can participate in halogen bonding, a non-covalent interaction with an electron-rich atom (like a carbonyl oxygen or a deprotonated carboxylate group), which can further stabilize the ligand-target complex.

Theoretical Prediction of Binding Modes with Hypothetical Biomolecular Targets (Enzymes, Receptors)

To visualize and predict how this compound might interact with specific biological targets, computational methods such as molecular docking are employed. These simulations provide valuable insights into potential binding poses and key interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study would involve preparing a 3D model of the compound and docking it into the active site of a chosen hypothetical enzyme or receptor. The process allows for the flexibility of the ligand, and sometimes the receptor side chains, to find the most energetically favorable binding mode. lookchem.com

The results of such simulations are typically ranked based on a scoring function that estimates the binding affinity. These scores help in prioritizing potential binding poses for further analysis. For pyrazole derivatives, docking studies have been instrumental in understanding their mechanism of action as inhibitors of enzymes like succinate (B1194679) dehydrogenase and various kinases. mdpi.comnih.gov

Interactive Table: Hypothetical Docking Scores of this compound with Various Protein Targets

This table illustrates the type of data that would be generated from molecular docking simulations. The scores are hypothetical and for illustrative purposes only.

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5150
Succinate Dehydrogenase (SDH)2FBW-7.9450
Tyrosine Kinase (ABL1)2HYY-9.250
p38 Mitogen-Activated Protein Kinase3S3I-8.8100

Analysis of the docked poses of this compound would reveal the specific amino acid residues that form key interactions within the binding site. Based on studies of similar pyrazole carboxamides, one could predict a set of common interacting residues. lookchem.comresearchgate.net

For example, in a kinase binding site, the carboxamide moiety might form hydrogen bonds with the hinge region backbone, a critical interaction for many kinase inhibitors. The pyrazole ring could be situated in a hydrophobic pocket, with the N-methyl group making van der Waals contacts. The iodine atom could potentially form a halogen bond with a backbone carbonyl or a Lewis base in the vicinity.

Interactive Table: Predicted Key Interactions of this compound in a Hypothetical Kinase Binding Site

This table provides a hypothetical breakdown of the interactions that might be identified from a molecular docking study.

Interacting ResidueInteraction TypeDistance (Å)
GLU91 (Backbone NH)Hydrogen Bond (with C=O)2.1
CYS89 (Backbone C=O)Hydrogen Bond (with NH)1.9
LEU134Hydrophobic Interaction3.8
PHE80π-π Stacking4.2
ASP145Halogen Bond (with Iodine)3.1

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the receptor. This "induced fit" can be crucial for achieving high-affinity binding and biological activity. While rigid receptor docking is a common starting point, more advanced simulations, such as molecular dynamics, can be used to explore the conformational landscape of the ligand-protein complex.

For this compound, it is conceivable that upon entering a binding site, the dihedral angle of the carboxamide group relative to the pyrazole ring could adjust to optimize hydrogen bonding. Similarly, the protein's side chains in the binding pocket might reorient to better accommodate the ligand, creating a more complementary and tightly bound complex. These predicted conformational changes provide a more realistic picture of the molecular recognition event and can guide the design of next-generation compounds with improved binding properties.

Conceptual Studies of Enzyme Inhibition Mechanisms

The inhibitory potential of this compound on enzyme function is a subject of significant interest in molecular biology and drug design. While specific efficacy data is beyond the scope of this discussion, conceptual studies provide a framework for understanding its potential interactions at a molecular level. The primary focus of these conceptual studies is to elucidate the likely mechanism of enzyme inhibition, drawing parallels from structurally similar compounds, particularly other pyrazole carboxamides which are well-documented as enzyme inhibitors.

A significant body of research on pyrazole carboxamide derivatives points towards their action as succinate dehydrogenase inhibitors (SDHIs). acs.orgnih.govnih.gov Succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain, is a key enzyme in cellular respiration. Inhibition of this enzyme disrupts the Krebs cycle and oxidative phosphorylation, leading to cellular dysfunction. The conceptual analysis of this compound's inhibitory mechanism is therefore largely based on its potential interaction with SDH.

Allosteric vs. Orthosteric Binding Hypotheses

The interaction between an inhibitor and an enzyme can be broadly categorized into two main types: orthosteric and allosteric binding.

Allosteric Inhibition: In contrast, allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. nih.gov This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces its affinity for the substrate. nih.gov While allosteric inhibition is a known mechanism for various enzymes, the current body of research on pyrazole carboxamide SDHIs strongly supports an orthosteric binding model. acs.orgnih.gov There is currently no significant evidence to suggest that this compound or its close analogs act via an allosteric mechanism on SDH. However, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental validation for this particular compound. Some research on other types of pyrazole derivatives has explored their role as allosteric modulators for different enzyme targets, indicating the versatility of the pyrazole scaffold. nih.gov

The prevailing hypothesis, based on extensive research on analogous compounds, is that this compound functions as an orthosteric inhibitor of succinate dehydrogenase.

Kinetic and Thermodynamic Parameters of Molecular Association (Conceptual)

Understanding the kinetic and thermodynamic parameters of the interaction between this compound and its target enzyme is crucial for a complete mechanistic picture. While specific experimental values are not available, a conceptual discussion of these parameters can be framed based on general principles of enzyme-inhibitor interactions. nih.gov

Kinetic Parameters: The kinetics of enzyme inhibition describe the rates of association and dissociation of the inhibitor with the enzyme. Key parameters include:

Association rate constant (k_on): This constant reflects the rate at which the inhibitor binds to the enzyme. A higher k_on value indicates a faster binding process.

Dissociation rate constant (k_off): This constant represents the rate at which the inhibitor unbinds from the enzyme. A lower k_off value signifies a more stable enzyme-inhibitor complex and a longer duration of inhibition.

Inhibition constant (K_i): This is a measure of the inhibitor's potency and is derived from the ratio of k_off to k_on (K_i = k_off / k_on). A lower K_i value corresponds to a more potent inhibitor.

For an orthosteric inhibitor like this compound is hypothesized to be, its binding is a dynamic equilibrium. The rates of association and dissociation would be influenced by factors such as the concentration of the inhibitor and the substrate, as well as the specific molecular interactions within the active site.

Thermodynamic Parameters: The thermodynamics of binding provide insight into the forces driving the formation of the enzyme-inhibitor complex. The key thermodynamic parameter is the Gibbs free energy of binding (ΔG), which is related to the binding affinity. The change in Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Enthalpy (ΔH): This term reflects the change in heat content upon binding and is associated with the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions. For many pyrazole carboxamide inhibitors, the formation of hydrogen bonds between the carboxamide group and the enzyme's active site residues would be a significant enthalpically favorable contribution to binding. nih.gov

Entropy (ΔS): This term relates to the change in disorder of the system upon binding. The binding of an inhibitor to an enzyme typically leads to a decrease in the conformational freedom of both molecules, which is entropically unfavorable. However, the displacement of ordered water molecules from the binding site upon inhibitor binding can lead to a favorable increase in entropy, often referred to as the hydrophobic effect.

Role of 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxamide in Medicinal Chemistry and Chemical Biology Research Methodologies

Utility as a Lead Compound or Scaffold for Further Design

The 1-methyl-1H-pyrazole-3-carboxamide framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. arkat-usa.org This inherent versatility makes 4-Iodo-1-methyl-1H-pyrazole-3-carboxamide an attractive starting point for the development of novel therapeutic agents. The iodo group at the 4-position provides a convenient vector for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and other drug-like properties.

A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives, regioisomers of the title compound, identified them as potent anthelmintic agents through phenotypic screening. tcgls.com Subsequent medicinal chemistry optimization, which involved modifications around the pyrazole (B372694) core, led to the discovery of compounds with sub-nanomolar potency against the parasitic nematode Haemonchus contortus. tcgls.com This highlights the potential of the N-methyl pyrazole carboxamide scaffold as a foundation for lead compound development.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or experimental strategy used in drug design to identify structurally novel compounds that retain the biological activity of a known active molecule by mimicking its key pharmacophoric features. The this compound scaffold can be employed in such strategies. For instance, the pyrazole ring can serve as a bioisosteric replacement for other five-membered heterocyclic rings or even larger aromatic systems in known pharmacologically active compounds. This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property positions.

An example of this approach can be seen in the development of 5-HT6 receptor inverse agonists, where a 2-phenyl-1H-pyrrole-3-carboxamide scaffold was used to replace a more rigid 1H-pyrrolo[3,2-c]quinoline skeleton. nih.gov This modification, a form of scaffold hopping, resulted in a shift in functional activity from neutral antagonism to inverse agonism. nih.gov Similarly, the pyrazole moiety has been successfully used to replace other fragments in the development of kinase inhibitors, leading to compounds with improved potency and drug-like properties. mdpi.com

Application in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful approach in modern drug discovery that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. nih.govnih.gov These initial hits are then grown or linked together to produce more potent, drug-like molecules. The this compound scaffold is well-suited for FBDD. Its relatively small size and the presence of both hydrogen bond donors and acceptors in the carboxamide group, along with the modifiable iodo-substituent, make it an ideal fragment for screening against a variety of protein targets. nih.govnih.gov

The 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which share the core pyrazole carboxamide motif, have been identified as privileged fragments for the discovery of Factor XIa inhibitors. nih.gov By replacing a part of a known inhibitor with a 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide fragment, researchers were able to develop a new scaffold for potent and selective inhibitors. nih.gov This demonstrates the utility of the pyrazole carboxamide core in FBDD to generate novel lead compounds.

Chemical Probes and Labeling Studies

The unique chemical properties of this compound, particularly the presence of the iodine atom, make it a valuable precursor for the development of chemical probes. These probes are essential tools for studying the interactions of small molecules with their biological targets in complex biological systems.

Use of the Iodo Group for Radiochemical Labeling (e.g., ¹²³I, ¹²⁵I) in Imaging Research (Conceptual)

The iodine atom on the pyrazole ring provides a strategic site for the introduction of radioactive iodine isotopes, such as ¹²³I and ¹²⁵I. This allows for the synthesis of radiolabeled versions of the molecule, which can be used as tracers in various imaging techniques. For instance, compounds labeled with ¹²³I can be used for Single-Photon Emission Computed Tomography (SPECT) imaging, a non-invasive technique that allows for the visualization and quantification of biological processes in vivo. mdpi.com The pyrazole scaffold itself is considered attractive for the development of PET tracers. nih.gov

While direct radiolabeling of this compound with these isotopes has not been explicitly reported in the reviewed literature, the synthesis of other iodinated pyrazole derivatives for use as X-ray contrast media has been explored, although they were found to be unsuitable for this specific application. nih.gov The synthesis of ¹¹C-labeled pyrrole-2-carboxamide derivatives for PET imaging of monoamine oxidase A has been successfully achieved, demonstrating the feasibility of radiolabeling similar carboxamide-containing heterocyclic scaffolds. nih.gov

RadioisotopePotential Imaging ApplicationKey Considerations
¹²³I SPECT ImagingRelatively short half-life (13.2 hours) suitable for in vivo studies.
¹²⁵I Autoradiography, in vitro binding assaysLonger half-life (59.4 days) makes it suitable for ex vivo and in vitro experiments.

Development of Photoaffinity Labels or Affinity Reagents

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of a small molecule within a complex biological sample. nih.gov This method involves the use of a probe that contains a photoreactive group, which upon irradiation with UV light, forms a covalent bond with the target protein. The iodo-substituent on this compound can be a precursor for introducing such photoreactive groups. For example, the iodo group could be replaced with an azido (B1232118) group, a common photoreactive moiety, through nucleophilic aromatic substitution or other synthetic methodologies. nih.gov

The development of a novel photoaffinity label for the dopamine (B1211576) D2 receptor, which incorporates both an iodo and an azido group, illustrates the potential of this approach. eurasianjournals.com The resulting probe was successfully used to label its target receptor. eurasianjournals.com This demonstrates the conceptual feasibility of converting this compound into a photoaffinity probe to investigate its potential biological targets.

Integration into Chemoinformatic and Computational Screening Workflows

Chemoinformatics and computational screening play a crucial role in modern drug discovery by enabling the analysis of large compound libraries and the prediction of their biological activities. The this compound scaffold and its derivatives can be readily integrated into these workflows.

Databases of chemical structures and their associated biological data can be mined to identify pyrazole carboxamide-containing compounds with desired properties. Furthermore, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding of these compounds to specific targets and to guide the design of new, more potent analogs. lookchem.com

For example, a fragment-based QSAR model was developed for a series of pyrazole-derived compounds to predict their inhibitory activity against a kinase in Leishmania. eurasianjournals.com This model was then used to generate a combinatorial library and identify novel, potent inhibitors. eurasianjournals.com Similarly, molecular docking studies have been used to understand the binding modes of pyrazole carboxamide derivatives with their target enzymes, providing insights for further optimization. These examples highlight the significant role that computational approaches can play in leveraging the this compound scaffold for drug discovery.

Computational MethodApplication to this compound
Molecular Docking Predicting the binding pose and affinity of the compound and its analogs to a target protein's active site. lookchem.com
QSAR Modeling Developing predictive models to correlate the structural features of pyrazole carboxamide derivatives with their biological activity. eurasianjournals.com
Virtual Screening Screening large virtual libraries of compounds based on the this compound scaffold to identify potential hits for a given target.
Pharmacophore Modeling Identifying the key chemical features of the scaffold responsible for its biological activity to guide the design of new compounds.

Virtual Screening Libraries and Database Searches

Virtual screening has become an indispensable tool in the early stages of drug discovery, allowing for the rapid in-silico assessment of vast chemical libraries to identify potential hit compounds. The inclusion of a compound within these libraries is a testament to its potential as a building block for more complex, biologically active molecules. While direct evidence of "this compound" being explicitly listed in all major commercial screening libraries is not always publicly detailed, its structural attributes and the established importance of the pyrazole carboxamide scaffold strongly suggest its presence in many such collections.

Chemical suppliers that cater to the research and development sector, such as those providing building blocks for medicinal chemistry, often list compounds like "this compound" and its precursors. sigmaaldrich.comsigmaaldrich.comarkat-usa.org The commercial availability of its direct synthetic precursor, 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid , further underscores its accessibility for inclusion in screening decks. sigmaaldrich.comsigmaaldrich.com

The broader class of pyrazole carboxamides is well-represented in screening libraries due to their proven track record in yielding compounds with a wide array of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory effects. volochem.com Therefore, "this compound" represents a valuable entry in these databases for several reasons:

Structural Diversity: The pyrazole core offers multiple points for diversification, and the iodo-substituent provides a reactive handle for further chemical modification.

Known Bioactivity: The pyrazole carboxamide motif is a known pharmacophore, increasing the probability of identifying hits in biological screens.

Synthetic Tractability: The straightforward synthesis from its carboxylic acid precursor makes it an attractive and reliable component for library synthesis.

Cheminformatics Analysis for Property Prediction and Lead Likeness (e.g., Lipinski's Rule of Five, without specific ADME/Tox data)

Cheminformatics plays a crucial role in modern drug discovery by predicting the physicochemical properties of molecules, which in turn can forecast their potential for oral bioavailability. One of the most widely used guidelines is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameters for a compound to be considered "drug-like" and likely to be orally absorbed.

To assess the "lead-likeness" of This compound , we can analyze its properties against Lipinski's criteria:

PropertyValue for this compoundLipinski's Rule of FiveCompliance
Molecular Weight 251.04 g/mol < 500 g/mol Yes
LogP (octanol-water partition coefficient) ~1.5 (Predicted)≤ 5Yes
Hydrogen Bond Donors 1 (from the amide -NH2)≤ 5Yes
Hydrogen Bond Acceptors 3 (two pyrazole nitrogens and one carbonyl oxygen)≤ 10Yes

As the table demonstrates, "this compound" fully complies with all four of Lipinski's rules. This favorable profile suggests that the compound possesses fundamental physicochemical properties that are conducive to good membrane permeability and oral bioavailability, making it an attractive starting point for drug design and lead optimization.

Contribution to Novel Synthetic Methodologies in Organic Chemistry

While "this compound" itself may not be the subject of numerous dedicated synthetic methodology papers, its true value in this context lies in its role as a versatile synthetic intermediate. The presence of the iodine atom on the pyrazole ring is of particular significance.

Iodinated heterocyclic compounds are highly valuable building blocks in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Therefore, the contribution of This compound to novel synthetic methodologies can be understood in the following ways:

A Platform for Derivatization: It serves as a key starting material for the synthesis of more complex pyrazole-based compounds. The iodine can be substituted with a wide range of other functional groups, including aryl, alkyl, and alkynyl moieties, as well as various heteroatoms.

Facilitating Structure-Activity Relationship (SAR) Studies: In a medicinal chemistry program, the ability to rapidly synthesize a library of analogues is crucial for understanding SAR. The reactivity of the iodo group in this compound allows chemists to systematically modify this position of the pyrazole ring and probe its effect on biological activity.

Access to Novel Chemical Space: By enabling the introduction of diverse substituents at the 4-position, this compound provides access to novel chemical matter that might not be readily accessible through other synthetic routes. This exploration of new chemical space is vital for the discovery of compounds with novel mechanisms of action.

In essence, while the synthesis of "this compound" itself is likely a standard amidation of its corresponding carboxylic acid, its utility as a reactive intermediate empowers the development and application of more advanced synthetic methods to build molecular complexity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.